n-(1-(1h-Pyrazol-1-yl)propan-2-yl)benzamide

Catalog No.
S16159812
CAS No.
M.F
C13H15N3O
M. Wt
229.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(1-(1h-Pyrazol-1-yl)propan-2-yl)benzamide

Product Name

n-(1-(1h-Pyrazol-1-yl)propan-2-yl)benzamide

IUPAC Name

N-(1-pyrazol-1-ylpropan-2-yl)benzamide

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

InChI

InChI=1S/C13H15N3O/c1-11(10-16-9-5-8-14-16)15-13(17)12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,15,17)

InChI Key

NTRQVBLBMWRHKU-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(=O)C2=CC=CC=C2

N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide is an organic compound characterized by its unique structure, which features a benzamide core attached to a propan-2-yl group containing a pyrazole moiety. The molecular formula of this compound is C12H16N4C_{12}H_{16}N_{4}, and it has a molecular weight of approximately 216.29 g/mol. The presence of the pyrazole ring is significant due to its involvement in various biological activities and chemical reactivity.

Typical for benzamides and pyrazoles, including:

  • Acylation: The benzamide can be acylated further to introduce different substituents on the nitrogen atom.
  • Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups.
  • Reduction Reactions: The compound can be reduced to yield amines or other derivatives.

These reactions are essential for modifying the compound to enhance its biological activity or to explore its chemical properties.

N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide exhibits notable biological activities, particularly in the field of medicinal chemistry. Compounds containing pyrazole rings are often investigated for their potential as:

  • Anticancer Agents: Some derivatives have shown promising results in inhibiting cancer cell proliferation by targeting specific signaling pathways such as mTORC1.
  • Anti-inflammatory Agents: Pyrazole derivatives may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Enzyme Inhibitors: The compound may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.

The synthesis of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds (e.g., ketones or aldehydes).
  • Alkylation: The resulting pyrazole can be alkylated using isopropyl bromide or a similar reagent to introduce the propan-2-yl group.
  • Benzoylation: Finally, the alkylated pyrazole is reacted with benzoyl chloride in the presence of a base (such as triethylamine) to form the final benzamide product.

These steps can be optimized for yield and purity using various purification techniques such as recrystallization or chromatography.

N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it can serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Research Tool: The compound may be used in laboratories to study pyrazole-related biochemical pathways and mechanisms.

Interaction studies involving N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide typically focus on its binding affinity and inhibitory effects on specific biological targets. These studies are crucial for understanding how the compound interacts with proteins, enzymes, or receptors within biological systems. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to elucidate these interactions.

Several compounds share structural similarities with N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide, including:

Compound NameStructureUnique Features
4-(N-methyl-N-benzylsulfamoyl)-N-(3-methylpyrazol-5-yl)benzamideStructureContains a sulfamoyl group, enhancing solubility
3-bromo-N-(1H-pyrazol-4-yl)benzamideStructureBromine substitution increases reactivity
N-(3,5-dimethylpyrazol-4-yl)-benzamideStructureMethyl substitutions may affect biological activity

These compounds highlight the diversity within the pyrazole-benzamide class while showcasing how specific modifications can lead to variations in biological activity and chemical properties.

The uniqueness of N-(1-(1H-Pyrazol-1-yl)propan-2-yl)benzamide lies in its specific substitution pattern and potential therapeutic applications that differentiate it from other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

229.121512110 g/mol

Monoisotopic Mass

229.121512110 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-15

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